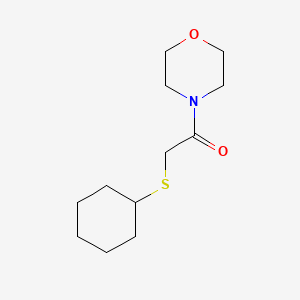
2-Cyclohexylsulfanyl-1-morpholin-4-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexylsulfanyl-1-morpholin-4-ylethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of organic compounds known as morpholines, which are widely used in the pharmaceutical industry for the synthesis of various drugs.
Applications De Recherche Scientifique
2-Cyclohexylsulfanyl-1-morpholin-4-ylethanone has shown potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound can be used as a building block for the synthesis of various drugs due to its unique structural features. In materials science, it can be used as a precursor for the synthesis of various polymers and nanomaterials. In catalysis, it can be used as a ligand for various transition metal catalysts, which can be used in various organic transformations.
Mécanisme D'action
The mechanism of action of 2-Cyclohexylsulfanyl-1-morpholin-4-ylethanone is not well understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-Cyclohexylsulfanyl-1-morpholin-4-ylethanone has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. It has also been shown to exhibit antifungal and antibacterial activities against various microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Cyclohexylsulfanyl-1-morpholin-4-ylethanone in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound in a cost-effective manner. However, one of the major limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research on 2-Cyclohexylsulfanyl-1-morpholin-4-ylethanone. One of the major areas of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the synthesis of new polymers and nanomaterials using this compound as a precursor. Additionally, the development of new catalysts based on this compound for various organic transformations is also an area of interest for future research.
Conclusion:
In conclusion, 2-Cyclohexylsulfanyl-1-morpholin-4-ylethanone is a compound that has shown potential applications in various fields, including medicinal chemistry, materials science, and catalysis. Its relatively simple synthesis method, combined with its unique structural features, make it an attractive compound for scientific research. Further research on this compound is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-Cyclohexylsulfanyl-1-morpholin-4-ylethanone can be achieved through a multi-step process involving the reaction of cyclohexylamine with 1-chloro-2-(morpholin-4-yl)ethanone in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux for several hours to obtain the desired product in good yield and purity.
Propriétés
IUPAC Name |
2-cyclohexylsulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S/c14-12(13-6-8-15-9-7-13)10-16-11-4-2-1-3-5-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIDIKLPTKRUTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylsulfanyl-1-morpholin-4-ylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B7468118.png)


![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate](/img/structure/B7468140.png)
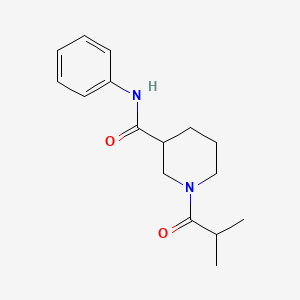
![N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide](/img/structure/B7468154.png)
![2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7468155.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7468161.png)
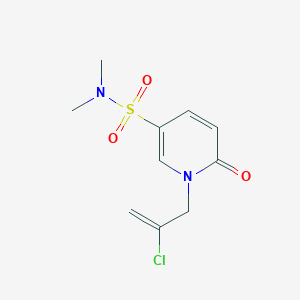

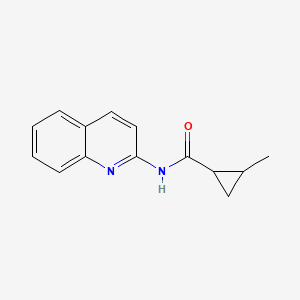
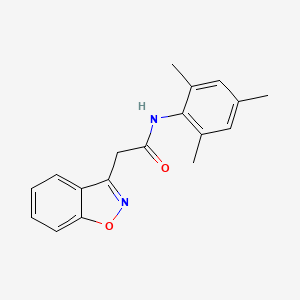
![(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B7468204.png)
![2-[(2,5-Dichlorophenoxy)methyl]morpholine](/img/structure/B7468211.png)